3-{[4-methoxy-3-(morpholine-4-sulfonyl)phenyl]methyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione
Description
This compound features a complex tricyclic framework (azatricyclo[7.3.1.0^{5,13}]) fused with a 2,4-dione moiety. Key substituents include a 4-methoxy-3-(morpholine-4-sulfonyl)phenylmethyl group, which introduces sulfonyl and morpholine functionalities.
Properties
IUPAC Name |
2-[(4-methoxy-3-morpholin-4-ylsulfonylphenyl)methyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O6S/c1-31-20-9-8-16(14-21(20)33(29,30)25-10-12-32-13-11-25)15-26-23(27)18-6-2-4-17-5-3-7-19(22(17)18)24(26)28/h2-9,14H,10-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBLPGSCBFMBMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)S(=O)(=O)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-{[4-methoxy-3-(morpholine-4-sulfonyl)phenyl]methyl}-3-azatricyclo[7310^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione involves multiple steps, each requiring specific reaction conditions and reagentsThe reaction conditions often include the use of strong acids or bases, high temperatures, and prolonged reaction times to ensure complete conversion of the starting materials to the desired product .
Chemical Reactions Analysis
3-{[4-methoxy-3-(morpholine-4-sulfonyl)phenyl]methyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used, but they often involve modifications to the functional groups attached to the benzo[de]isoquinoline core .
Scientific Research Applications
This compound has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying cellular processes and interactions. In medicine, it has potential therapeutic applications due to its ability to interact with specific molecular targets. In industry, it is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3-{[4-methoxy-3-(morpholine-4-sulfonyl)phenyl]methyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain proteins and enzymes, modulating their activity and affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
The following compounds share the azatricyclic core but differ in substituents and biological activities:
Key Structural and Functional Differences
- Substituent Effects: The target compound’s morpholine sulfonyl group distinguishes it from Naphmethonium’s dimethylamino chains, which may confer higher polarity and improved solubility . In contrast, diphenylmethylene-substituted analogues () exhibit broader antimicrobial activity due to lipophilic aromatic groups enhancing membrane penetration .
Pharmacological and Physicochemical Comparisons
Physicochemical Properties
Biological Activity
The compound 3-{[4-methoxy-3-(morpholine-4-sulfonyl)phenyl]methyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity based on diverse research findings and case studies.
Chemical Structure and Properties
The compound features a unique tricyclic structure combined with a morpholine moiety and methoxy group, which may contribute to its biological properties. The presence of the azatricyclo structure suggests potential interactions with various biological targets.
Structural Formula
Key Functional Groups
- Morpholine : Known for enhancing solubility and bioavailability.
- Methoxy Group : Often associated with increased lipophilicity and biological activity.
- Sulfonyl Group : May play a role in modulating enzyme activity.
Antimicrobial Activity
Research indicates that derivatives of compounds containing morpholine and sulfonamide groups exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate enhanced activity against various bacterial strains, particularly Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Compound | Activity Against | Methodology |
|---|---|---|
| 3-{[4-methoxy-3-(morpholine-4-sulfonyl)phenyl]methyl}-... | Bacillus cereus, E. coli | Disc diffusion method |
| 5d (similar structure) | HUH7 cancer cell line | NCI-60 sulphordamine B assay |
Anticancer Activity
The compound's potential anticancer activity has been explored through various in vitro studies. Notably, it has been shown to exhibit cytotoxic effects against several cancer cell lines, including HCT116 (colon cancer) and MCF7 (breast cancer). The mechanism of action is believed to involve apoptosis induction and inhibition of topoisomerase enzymes, which are crucial for DNA replication .
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of the compound using the MTT assay on different cancer cell lines:
These values indicate significant potency compared to standard chemotherapy agents like 5-Fluorouracil.
Enzyme Inhibition
The compound may act as an inhibitor of key enzymes involved in cancer progression and microbial resistance. For example:
- Topoisomerase Inhibition : Disruption of DNA replication in cancer cells.
- Enzyme Modulation : Alteration of metabolic pathways in bacteria leading to cell death.
Apoptosis Induction
Evidence suggests that the compound can trigger apoptotic pathways in cancer cells, promoting programmed cell death through the activation of caspases and other apoptotic markers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
